molecular formula C8H10ClN3 B583555 (1H-Indazol-5-yl)methanamine hydrochloride CAS No. 943845-78-1

(1H-Indazol-5-yl)methanamine hydrochloride

Cat. No.: B583555
CAS No.: 943845-78-1
M. Wt: 183.639
InChI Key: QZEFLVVRBNSBHG-UHFFFAOYSA-N
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Description

(1H-Indazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of indazole, a bicyclic heterocycle that contains nitrogen atoms at positions 1 and 2 of the ring structure

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , indicating that they may interact with cellular targets to disrupt cell proliferation.

Biochemical Pathways

Given the broad biological activities of indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that they may induce cell cycle arrest or apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-5-yl)methanamine hydrochloride typically involves the reaction of indazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring. These derivatives are often used in further chemical synthesis and research applications .

Scientific Research Applications

(1H-Indazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-Indazol-5-yl)methanamine hydrochloride include other indazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1H-indazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFLVVRBNSBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743830
Record name 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-78-1
Record name 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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